Comparison of nNOS Inhibition: N-Amino-3-methyl-pyridine-2-carboxamidine vs. Aminoguanidine
N-Amino-3-methyl-pyridine-2-carboxamidine demonstrates weak inhibitory activity against human neuronal nitric oxide synthase (nNOS), with an IC50 of 12,000 nM (12 µM) [1]. In contrast, the widely used NOS inhibitor aminoguanidine is significantly more potent against rat nNOS, with a reported IC50 of 160,000 nM (160 µM) . This represents a >13-fold difference in potency.
| Evidence Dimension | nNOS Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 12,000 nM (12 µM) |
| Comparator Or Baseline | Aminoguanidine: IC50 = 160,000 nM (160 µM) against rat nNOS |
| Quantified Difference | >13-fold lower potency for aminoguanidine |
| Conditions | Target: human nNOS for target compound; rat nNOS for aminoguanidine. Assay: reduction in L-[3H]-citrulline level using L-[3H]-arginine as substrate. |
Why This Matters
This data clarifies that while N-Amino-3-methyl-pyridine-2-carboxamidine acts as an nNOS inhibitor, it is a weak one, making it unsuitable as a potent inhibitor but potentially useful as a scaffold for optimization or as a control for low-affinity binding studies.
- [1] BindingDB: BDBM50585156 CHEMBL5090551. IC50: 1.20E+4 nM for human nNOS. View Source
